molecular formula C9H4BrF3N2O B12891867 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole CAS No. 1211586-77-4

2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole

Cat. No.: B12891867
CAS No.: 1211586-77-4
M. Wt: 293.04 g/mol
InChI Key: WMVLMKCUJNRQOP-UHFFFAOYSA-N
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Description

2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole: is a heterocyclic compound that features both pyridine and oxazole rings. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions, respectively. Common reagents for these steps include bromine (Br2) and trifluoromethyl iodide (CF3I).

    Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving amides and α-haloketones.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and oxazole derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(trifluoromethyl)pyridine: Shares the pyridine ring with bromine and trifluoromethyl groups but lacks the oxazole ring.

    3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol: Contains a hydroxyl group instead of the oxazole ring.

    2-(Pyridin-2-yl)oxazole: Lacks the bromine and trifluoromethyl groups.

Uniqueness

2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole is unique due to the combination of its bromine, trifluoromethyl, pyridine, and oxazole moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1211586-77-4

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293.04 g/mol

IUPAC Name

2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]-1,3-oxazole

InChI

InChI=1S/C9H4BrF3N2O/c10-5-1-2-6(9(11,12)13)15-7(5)8-14-3-4-16-8/h1-4H

InChI Key

WMVLMKCUJNRQOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C2=NC=CO2)C(F)(F)F

Origin of Product

United States

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